molecular formula C7H8N2O4 B160778 Ethyl orotate CAS No. 1747-53-1

Ethyl orotate

Cat. No.: B160778
CAS No.: 1747-53-1
M. Wt: 184.15 g/mol
InChI Key: OQIITSDYUWKGGR-UHFFFAOYSA-N
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Description

Ethyl orotate is an ester derivative of orotic acid, which is a pyrimidine carboxylic acid Orotic acid is naturally found in milk whey and is involved in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA this compound is synthesized by esterifying orotic acid with ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl orotate can be synthesized through the esterification of orotic acid with ethanol. The process involves dissolving orotic acid in a mixture of ethanol and butanol, followed by the addition of a catalytic amount of hydrochloric acid. The mixture is then refluxed for approximately 10 hours with continuous stirring. After the reaction is complete, the solvent is evaporated under reduced pressure to obtain this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and butanol, along with a suitable catalyst such as hydrochloric acid. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure complete esterification. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl orotate undergoes various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed back to orotic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: this compound can be reduced to its corresponding alcohol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Water, hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride, anhydrous ether.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Hydrolysis: Orotic acid and ethanol.

    Reduction: Alcohol derivative of orotic acid.

    Substitution: Various substituted orotic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl orotate (C₇H₈N₂O₄) features a pyrimidine ring structure that enhances its solubility and bioavailability compared to orotic acid. Its biological activity is primarily linked to nucleotide synthesis, making it crucial for DNA and RNA production. Additionally, this compound has demonstrated anti-inflammatory properties and potential benefits in treating liver disorders and certain types of anemia.

Key Applications

  • Metabolic Enhancement
    • This compound has been identified as a potential enhancer of nucleotide synthesis, which is vital for cellular metabolism. This enhancement may support cell proliferation and differentiation due to its involvement in pyrimidine metabolism.
  • Liver Health
    • Preliminary studies suggest that this compound may improve conditions like fatty liver disease. In animal models, supplementation with this compound reduced hepatic steatosis, indicating a potential therapeutic role in managing liver disorders.
  • Cancer Research
    • This compound is being investigated for its role in cancer treatment due to its effects on metabolic pathways related to tumor growth. It may influence the efficacy of chemotherapeutic agents by enhancing nucleotide availability for rapidly dividing cancer cells .
  • Nutritional Supplementation
    • The compound is also explored as a dietary supplement aimed at improving overall health through enhanced nutrient absorption and metabolism. Its solubility makes it a favorable option for incorporation into various formulations.

Case Study 1: Fatty Liver Disease

A study conducted on rats indicated that this compound supplementation led to a significant reduction in liver fat accumulation. This suggests that this compound could be a promising candidate for further research into human applications for fatty liver disease management.

Case Study 2: Cancer Treatment Synergy

Research has shown that this compound may enhance the effectiveness of certain anticancer drugs by improving nucleotide synthesis in cancer cells. This synergy could lead to more effective treatment regimens for patients undergoing chemotherapy .

Comparative Analysis with Related Compounds

Compound NameChemical FormulaKey Characteristics
Orotic AcidC₅H₄N₂O₄Precursor in pyrimidine biosynthesis; less soluble than this compound.
DihydroorotateC₅H₆N₂O₄Intermediate in conversion to orotate; involved in redox reactions.
Sodium OrotateC₅H₄N₂NaO₄Salt form of orotic acid; used in dietary supplements; more soluble than free acid.
5-Fluoroorotic AcidC₅H₄FNO₄Fluorinated derivative; used as an antimetabolite in cancer therapy.

This compound's enhanced solubility and bioavailability compared to other forms of orotic acid derivatives make it particularly valuable in pharmaceutical formulations and nutritional supplements .

Mechanism of Action

Ethyl orotate exerts its effects through various molecular targets and pathways:

    Pyrimidine Biosynthesis: this compound is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. It acts as a precursor for the formation of uridine monophosphate, which is further converted to other pyrimidine nucleotides.

    Enzyme Inhibition: this compound can inhibit enzymes such as dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthetic pathway. This inhibition can lead to reduced nucleotide synthesis and affect cell proliferation.

    Cardioprotection: this compound has been shown to modulate inflammatory and metabolic pathways in skeletal muscle cells, providing cardioprotective effects. .

Comparison with Similar Compounds

Ethyl orotate can be compared with other orotic acid derivatives:

    Potassium Orotate: Potassium orotate is the monopotassium salt of orotic acid. It is used in medical practice for its beneficial effects on liver function and protein metabolism.

    Ammonium Orotate: Ammonium orotate is the monoammonium salt of orotic acid.

    Iron Orotate: Iron orotate is a slightly yellowish crystalline solid used for its potential pharmacological properties.

This compound is unique due to its ester functional group, which allows it to participate in various chemical reactions and makes it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl orotate, a derivative of orotic acid, has garnered attention in recent years for its potential biological activities, particularly in the realms of metabolism, neuroprotection, and as a possible therapeutic agent in various diseases. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group attached to the orotate molecule. The structural formula can be represented as:

C7H12N2O3\text{C}_7\text{H}_{12}\text{N}_2\text{O}_3

This compound is soluble in water and organic solvents, which facilitates its absorption and bioavailability in biological systems.

This compound is believed to exert its biological effects through several mechanisms:

  • Nucleotide Synthesis : It plays a role in the de novo synthesis of pyrimidine nucleotides, which are crucial for DNA and RNA synthesis.
  • Neuroprotective Effects : this compound has been shown to enhance mitochondrial function and protect neurons from oxidative stress.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

1. Neuroprotective Effects

A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The mechanism involved the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity. This suggests a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Metabolic Benefits

Research indicates that this compound may improve metabolic parameters in models of obesity and diabetes. In a controlled trial involving diabetic rats, administration of this compound resulted in:

  • Reduced blood glucose levels
  • Improved insulin sensitivity
  • Decreased lipid peroxidation markers

These findings highlight its potential as a metabolic enhancer.

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in treating inflammatory diseases.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, those treated with this compound exhibited significantly lower levels of neuronal damage compared to controls. Behavioral assessments indicated improved cognitive function, suggesting potential applications in treating cognitive decline.

Case Study 2: Metabolic Syndrome

A clinical trial involving patients with metabolic syndrome found that supplementation with this compound led to significant reductions in waist circumference and improvements in lipid profiles over 12 weeks. Participants reported increased energy levels and overall well-being.

Data Summary

Study TypeSubjectFindings
In VitroNeuronal CellsReduced apoptosis under oxidative stress
Animal ModelDiabetic RatsLower blood glucose, improved insulin sensitivity
Clinical TrialMetabolic SyndromeDecreased waist circumference, improved lipid profile

Properties

IUPAC Name

ethyl 2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-13-6(11)4-3-5(10)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIITSDYUWKGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169890
Record name Ethyl orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-53-1
Record name Ethyl orotate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl orotate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL OROTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IE748TQOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Orotic acid monohydrate (53.19 g, 0.306 mmol) was added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (46.51 g, 0.306 mmol) in dimethylformamide (85 ml). After stirring for 5 min., ethyl iodide (57.14 g, 0.366 mmol) was added to the solution and the mixture was heated at 60° C. for 5 hrs. Water (1 L) was added, and the resulting precipitate was collected by filtration, washed with water, and dried to give ethyl orotate (49.25 g, 88%).
Name
Orotic acid monohydrate
Quantity
53.19 g
Type
reactant
Reaction Step One
Quantity
46.51 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
57.14 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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